ZD0947

Description

Properties

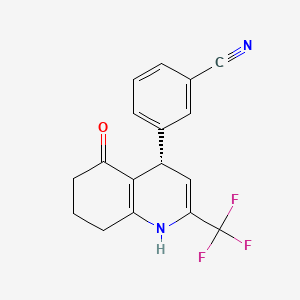

IUPAC Name |

3-[(4S)-5-oxo-2-(trifluoromethyl)-4,6,7,8-tetrahydro-1H-quinolin-4-yl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F3N2O/c18-17(19,20)15-8-12(11-4-1-3-10(7-11)9-21)16-13(22-15)5-2-6-14(16)23/h1,3-4,7-8,12,22H,2,5-6H2/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUVMMEREJMHLOS-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(C=C(N2)C(F)(F)F)C3=CC=CC(=C3)C#N)C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C([C@@H](C=C(N2)C(F)(F)F)C3=CC=CC(=C3)C#N)C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20431296 | |

| Record name | 3-[(4S)-5-Oxo-2-(trifluoromethyl)-1,4,5,6,7,8-hexahydroquinolin-4-yl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172649-40-0 | |

| Record name | AZD-0947 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172649400 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[(4S)-5-Oxo-2-(trifluoromethyl)-1,4,5,6,7,8-hexahydroquinolin-4-yl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AZD-0947 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6J3ZRL30TZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

ZD0947: A Technical Guide to its Mechanism of Action as a K-ATP Channel Opener

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZD0947 is a potent and selective modulator of the sulphonylurea receptor (SUR), a regulatory subunit of the ATP-sensitive potassium (K-ATP) channel. This document provides an in-depth technical overview of the mechanism of action of this compound, focusing on its interaction with specific K-ATP channel subunits and the resultant physiological effects. Quantitative data from key studies are summarized, detailed experimental methodologies are described, and the core signaling pathway is visualized.

Core Mechanism of Action: Activation of Kir6.1/SUR2B K-ATP Channels

This compound functions as a K-ATP channel opener, exerting its effects primarily through the activation of channels containing the SUR2B subunit.[1][2] The K-ATP channel is an octameric complex composed of four pore-forming inwardly rectifying potassium channel (Kir6.x) subunits and four regulatory SUR subunits.[3] The specific combination of these subunits determines the channel's physiological and pharmacological properties.

This compound demonstrates selectivity for K-ATP channels found in smooth muscle, particularly vascular and detrusor smooth muscle.[1][4] The predominant functional subunit in these tissues is SUR2B, which typically co-assembles with the Kir6.1 pore-forming subunit.[1][5] By activating these Kir6.1/SUR2B channels, this compound increases potassium efflux from the cell. This hyperpolarizes the cell membrane, leading to the closure of voltage-gated calcium channels and a subsequent reduction in intracellular calcium concentration. The decrease in intracellular calcium results in smooth muscle relaxation.[1]

The activation of Kir6.1/SUR2B channels by this compound leads to significant vascular relaxation.[1] This effect is concentration-dependent and can be antagonized by the non-selective K-ATP channel blocker glibenclamide.[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound.

| Parameter | Value | Experimental System | Reference |

| Ki for reduction of spontaneous portal vein contractions | 293 nM | Mouse portal vein | [1][2] |

| Activated K+ channel conductance | 35 pS | Freshly dispersed mouse portal vein myocytes | [1][2] |

| Compound | Relative Potency for Relaxation of Carbachol-induced Contraction | Experimental System | Reference |

| Pinacidil | > | Human detrusor muscle | [4] |

| This compound | > | Human detrusor muscle | [4] |

| Diazoxide | Human detrusor muscle | [4] |

Signaling Pathway

Caption: Mechanism of this compound-induced smooth muscle relaxation.

Experimental Protocols

The following are descriptions of the key experimental methodologies used to elucidate the mechanism of action of this compound, based on published literature.[1][2][4]

Isometric Tension Measurement in Isolated Tissues

-

Objective: To assess the effect of this compound on the contractility of smooth muscle.

-

Methodology:

-

Segments of tissue (e.g., mouse portal vein or human detrusor muscle) are mounted in organ baths containing a physiological salt solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

-

One end of the tissue is fixed, and the other is connected to an isometric force transducer to record changes in tension.

-

Tissues are allowed to equilibrate under a resting tension.

-

Contractions are induced by a contractile agent (e.g., carbachol (B1668302) for detrusor muscle).

-

Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath to generate a concentration-response curve.

-

In some experiments, a K-ATP channel antagonist (e.g., glibenclamide) is added before or after this compound to confirm the mechanism of action.

-

Patch-Clamp Electrophysiology

-

Objective: To directly measure the effect of this compound on the activity of K-ATP channels in isolated smooth muscle cells.

-

Methodology:

-

Cell Isolation: Single smooth muscle cells are enzymatically dispersed from the tissue of interest (e.g., mouse portal vein).

-

Whole-Cell Configuration:

-

A glass micropipette with a tip diameter of a few micrometers, filled with an intracellular-like solution, is used to form a high-resistance seal with the cell membrane.

-

The membrane patch under the pipette tip is ruptured to gain electrical access to the entire cell.

-

The cell is voltage-clamped at a holding potential (e.g., -60 mV).

-

This compound is applied to the bath solution, and the resulting changes in membrane current are recorded. Inward currents at this potential are indicative of potassium efflux.

-

-

Cell-Attached Configuration:

-

A high-resistance seal is formed between the micropipette and the cell membrane, but the membrane patch is not ruptured. This allows for the recording of single-channel currents from the patch of the membrane under the pipette.

-

This compound is included in the pipette solution to assess its effect on the channels within the patch.

-

The conductance of single channels is calculated from the current-voltage relationship.

-

-

Experimental Workflow Diagram

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, a sulphonylurea receptor modulator, detects functional sulphonylurea receptor subunits in murine vascular smooth muscle ATP-sensitive K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Physiological roles of ATP-sensitive K+ channels in smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Actions of this compound, a novel ATP-sensitive K+ channel opener, on membrane currents in human detrusor myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kir6.1 and SUR2B in Cantú syndrome - PMC [pmc.ncbi.nlm.nih.gov]

ZD0947 Target Identification and Validation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZD0947 is a potent and selective modulator of the sulphonylurea receptor (SUR), specifically targeting the SUR2B subunit, a key component of the ATP-sensitive potassium (KATP) channel. This document provides an in-depth technical guide to the target identification and validation of this compound, detailing its mechanism of action, the experimental protocols used to validate its target engagement, and the resulting quantitative data.

Target Identification

The general workflow for identifying and validating a target for a compound like this compound would follow a logical progression from broad, high-throughput screening to specific, mechanistic studies.

The Discovery and Synthesis of ZD0947: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and synthesis of ZD0947, a potent and selective ATP-sensitive potassium (KATP) channel opener. The content herein is curated for an audience with a strong background in medicinal chemistry, pharmacology, and drug development.

Introduction: The Discovery of this compound

This compound was developed by AstraZeneca as part of a research program focused on novel modulators of ATP-sensitive potassium (KATP) channels for the treatment of urogenital diseases.[1] The discovery process likely involved high-throughput screening of diverse chemical libraries to identify compounds with the desired activity on KATP channels, followed by a lead optimization phase to improve potency, selectivity, and pharmacokinetic properties. While specific details of the initial screening cascade for this compound are not publicly available, the selection of a dihydropyridine (B1217469) scaffold aligns with a known class of compounds exhibiting activity at ion channels.

Mechanism of Action: A Selective KATP Channel Opener

This compound is an ATP-sensitive potassium (KATP) channel opener that demonstrates relative effectiveness in activating smooth muscle KATP channels.[2] These channels are hetero-octameric protein complexes composed of a pore-forming inwardly rectifying potassium channel (Kir) subunit and a regulatory sulfonylurea receptor (SUR) subunit. The subunit composition of KATP channels varies across different tissues, conferring distinct pharmacological properties.

This compound exhibits a degree of selectivity for the SUR2B subunit, which is predominantly found in smooth muscle tissues.[1][2] This selectivity is crucial for its targeted pharmacological effect. In contrast, this compound acts as a partial antagonist of pancreatic KATP channels (SUR1/Kir6.2) and cardiac KATP channels (SUR2A/Kir6.2).[1] The activation of SUR2B-containing KATP channels by this compound leads to an efflux of potassium ions from the cell, resulting in hyperpolarization of the cell membrane. This hyperpolarization, in turn, inhibits the influx of calcium ions through voltage-gated calcium channels, leading to smooth muscle relaxation.

Signaling Pathway

The mechanism of action of this compound involves the modulation of the KATP channel complex, leading to smooth muscle relaxation.

Synthesis of this compound

This compound is a dihydropyridine derivative, a class of compounds for which the Hantzsch synthesis is a classical and widely used synthetic method. This one-pot multicomponent reaction involves the condensation of an aldehyde, a β-ketoester, and a nitrogen donor, typically ammonia (B1221849) or ammonium (B1175870) acetate (B1210297).

Representative Hantzsch Dihydropyridine Synthesis Protocol

While a specific detailed protocol for this compound is not publicly available, the following is a representative experimental procedure for the Hantzsch synthesis of a 1,4-dihydropyridine (B1200194) derivative, which can be adapted for the synthesis of this compound.

Materials:

-

Aromatic aldehyde (1 equivalent)

-

Ethyl acetoacetate (B1235776) (2 equivalents)

-

Ammonium acetate (1.2 equivalents)

-

Ethanol (B145695) (as solvent)

Procedure:

-

A mixture of the aromatic aldehyde (1 equivalent), ethyl acetoacetate (2 equivalents), and ammonium acetate (1.2 equivalents) in ethanol is stirred at room temperature.

-

The reaction mixture is then heated to reflux and the progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the mixture is cooled to room temperature.

-

The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the desired 1,4-dihydropyridine derivative.

-

Further purification can be achieved by recrystallization from a suitable solvent if necessary.

Experimental Workflow for Synthesis

The synthesis of this compound via the Hantzsch reaction follows a logical workflow from starting materials to the final product.

Structure-Activity Relationships (SAR)

The structure-activity relationships for dihydropyridine-based KATP channel openers have been investigated to understand the key structural features required for potent and selective activity. For this compound and its analogs, the dihydropyridine core is essential for activity. Modifications at various positions of the dihydropyridine ring and the nature of the ester groups can significantly impact potency and selectivity.

| Compound/Analog | Modification | Activity (Qualitative) | Selectivity (SUR2B vs SUR1/2A) |

| This compound | Lead Compound | Potent KATP channel opener | Selective for SUR2B |

| Analog 1 | Alteration of the ester group | Potency may vary | Selectivity may be affected |

| Analog 2 | Substitution on the aromatic ring | Potency and selectivity are sensitive to the nature and position of substituents | May alter selectivity profile |

| Analog 3 | Modification of the dihydropyridine core | Generally leads to loss of activity | N/A |

Experimental Protocols

Electrophysiological Assessment of this compound Activity

The activity of this compound on KATP channels can be assessed using the patch-clamp technique on cells expressing recombinant KATP channel subunits (e.g., HEK293 cells co-transfected with Kir6.x and SURx).

Whole-Cell Patch-Clamp Protocol:

-

Cell Preparation: HEK293 cells are transiently co-transfected with the desired Kir6.x and SURx subunits.

-

Electrophysiological Recording: Whole-cell currents are recorded using a patch-clamp amplifier. The pipette solution contains a low concentration of ATP to allow for channel opening. The external solution contains a physiological concentration of potassium.

-

Drug Application: this compound is applied to the cells via a perfusion system at various concentrations.

-

Data Analysis: The effect of this compound on the KATP channel current is measured as the change in current amplitude. Concentration-response curves are generated to determine the EC50 value.

Single-Channel Patch-Clamp Protocol:

-

Patch Configuration: Excised inside-out patches are used to study the direct effect of this compound on the channel.

-

Solution Composition: The bath solution (intracellular side) contains a defined concentration of ATP and Mg-ADP.

-

Data Acquisition: Single-channel currents are recorded at a fixed holding potential.

-

Analysis: The open probability (Po) and mean open time of the channel are analyzed before and after the application of this compound to determine its effect on channel gating.

Pharmacokinetic Profile

Specific in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) and in vivo pharmacokinetic data for this compound are not extensively reported in the public domain. However, for a drug candidate to advance to clinical development, a thorough characterization of its pharmacokinetic properties is essential.

In Vitro ADME Assays

A standard panel of in vitro ADME assays would be conducted to assess the drug-like properties of this compound, including:

-

Metabolic Stability: Assessed using liver microsomes or hepatocytes from different species (e.g., human, rat, mouse) to predict in vivo clearance.

-

Permeability: Evaluated using Caco-2 or PAMPA assays to predict intestinal absorption.

-

Plasma Protein Binding: Determined by equilibrium dialysis or ultrafiltration to understand the extent of drug binding to plasma proteins.

-

CYP450 Inhibition: Assessed to identify potential drug-drug interactions.

In Vivo Pharmacokinetic Studies

Preclinical pharmacokinetic studies in animal models (e.g., rodents, non-rodents) would be performed to determine key parameters such as:

-

Bioavailability: The fraction of the administered dose that reaches systemic circulation.

-

Half-life (t1/2): The time required for the plasma concentration of the drug to decrease by half.

-

Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.

-

Clearance (CL): The rate at which the drug is removed from the body.

Conclusion

This compound is a valuable pharmacological tool for studying the role of SUR2B-containing KATP channels in various physiological and pathophysiological processes. Its discovery and development highlight the importance of targeting specific KATP channel subunits to achieve tissue-selective pharmacological effects. Further disclosure of its detailed synthetic route, comprehensive structure-activity relationships, and full pharmacokinetic profile would provide a more complete understanding of this interesting molecule and its therapeutic potential.

References

In-Depth Technical Guide: ZD0947, a Modulator of ATP-Sensitive Potassium Channels

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of ZD0947, a sulphonylurea receptor modulator known for its activity as an ATP-sensitive potassium (KATP) channel opener. Despite extensive searches, the definitive chemical structure, IUPAC name, and CAS number for this compound are not publicly available. The prefix "a-a" in the initial query is presumed to be a typographical error as no literature or database references to "a-a this compound" could be found. This document focuses on the well-documented pharmacological properties, mechanism of action, and experimental applications of this compound, making it a valuable resource for researchers in pharmacology and drug development.

Introduction to this compound

This compound is a pharmacological agent that has been characterized as a potent and selective opener of ATP-sensitive potassium (KATP) channels. Specifically, it shows a preference for KATP channels containing the SUR2B subunit of the sulphonylurea receptor.[1][2] This selectivity makes this compound a valuable tool for studying the physiological roles of these specific channel subtypes, particularly in vascular smooth muscle.

Physicochemical Properties

Due to the unavailability of the definitive chemical structure of this compound in the public domain, a comprehensive table of its physicochemical properties, such as molecular formula, molecular weight, and solubility, cannot be provided. Research articles referencing this compound primarily focus on its synthesis and pharmacological activity without disclosing its detailed chemical structure.

Pharmacological Properties

This compound's primary pharmacological action is the opening of KATP channels, leading to membrane hyperpolarization and subsequent relaxation of smooth muscle.[3] Its activity has been demonstrated in various experimental models, highlighting its potential as a vasodilator.

Quantitative Pharmacological Data

| Parameter | Value | Cell/Tissue Type | Experimental Condition | Reference |

| K_i | 293 nM | Mouse portal vein | Inhibition of spontaneous contractions | [4] |

| Concentration for relaxation | ≥ 0.1 µM | Human detrusor muscle | Relaxation of carbachol-induced contraction | [4] |

| Concentration for K+ current | ≥ 1 µM | Human detrusor myocytes | Induction of inward K+ current | [4] |

| Conductance of activated K+ channels | 35 pS | HEK293 cells expressing Kir6.1/SUR2B | Cell-attached patch-clamp | [1] |

Mechanism of Action

This compound exerts its effects by modulating the activity of ATP-sensitive potassium (KATP) channels. These channels are hetero-octameric protein complexes composed of four pore-forming inwardly rectifying potassium channel subunits (Kir6.x) and four regulatory sulphonylurea receptor (SUR) subunits.[5] The subunit composition of the KATP channel varies between tissues, conferring distinct pharmacological properties.

This compound demonstrates selectivity for KATP channels containing the SUR2B subunit, which are predominantly found in vascular smooth muscle.[1][6] By binding to the SUR2B subunit, this compound promotes the open state of the channel, leading to an efflux of potassium ions from the cell. This potassium efflux hyperpolarizes the cell membrane, making it less excitable.

Signaling Pathway of this compound-Induced Vasodilation

Caption: this compound binds to the SUR2B subunit of the KATP channel, leading to vasodilation.

The hyperpolarization of the vascular smooth muscle cell membrane leads to the closure of voltage-gated calcium channels.[3] This reduces the influx of extracellular calcium, a key trigger for muscle contraction. The resulting decrease in intracellular calcium concentration leads to the relaxation of the vascular smooth muscle and, consequently, vasodilation.[7][8][9]

Experimental Protocols

This compound has been utilized in various in vitro experiments to characterize its pharmacological effects. The following are detailed methodologies for two key experimental approaches.

Patch-Clamp Electrophysiology

This technique is used to measure the ion flow through KATP channels in single cells, providing direct evidence of channel opening by this compound.[1][4]

Objective: To record this compound-induced potassium currents in cells expressing specific KATP channel subtypes.

Methodology:

-

Cell Culture and Transfection:

-

HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Cells are transiently transfected with plasmids encoding the desired Kir6.x and SUR.x subunits using a suitable transfection reagent.

-

-

Electrophysiological Recording:

-

Recordings are performed in the whole-cell or cell-attached configuration of the patch-clamp technique.

-

The external (pipette) solution typically contains (in mM): 140 KCl, 1 MgCl2, 10 HEPES, adjusted to pH 7.4 with KOH.

-

The internal (bath) solution for whole-cell recordings typically contains (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, adjusted to pH 7.2 with KOH. For studying ATP sensitivity, varying concentrations of ATP are added to this solution.

-

A holding potential of -60 mV is applied.

-

This compound is applied to the bath solution at various concentrations to determine its effect on channel activity.

-

Data is acquired using an appropriate amplifier and software.

-

Experimental Workflow for Patch-Clamp Analysis

Caption: A typical workflow for assessing the effect of this compound on KATP channels.

Isometric Tension Measurement in Vascular Rings

This ex vivo method assesses the effect of this compound on the contractility of isolated blood vessels.[4]

Objective: To measure the relaxant effect of this compound on pre-contracted vascular smooth muscle.

Methodology:

-

Tissue Preparation:

-

A segment of an artery (e.g., mouse portal vein or human detrusor artery) is carefully dissected and cleaned of surrounding connective tissue.

-

The artery is cut into small rings (approximately 2 mm in length).

-

-

Mounting in a Myograph:

-

Equilibration and Pre-contraction:

-

The rings are allowed to equilibrate under a resting tension for a period of time.

-

The vascular rings are then pre-contracted with a vasoconstrictor agent such as carbachol (B1668302) or phenylephrine (B352888) to induce a stable tonic contraction.

-

-

Drug Application and Measurement:

-

Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath.

-

The isometric tension of the rings is continuously recorded to measure the extent of relaxation.

-

The relaxant effect is typically expressed as a percentage of the pre-contraction tension.

-

Conclusion

This compound is a valuable pharmacological tool for investigating the function of SUR2B-containing KATP channels. Its ability to selectively open these channels has provided significant insights into their role in regulating vascular tone. While the lack of a publicly available chemical structure limits a full physicochemical characterization, the existing body of research on its pharmacological properties and mechanism of action provides a strong foundation for its use in scientific inquiry. Further studies elucidating its precise chemical nature would be highly beneficial to the research community.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. CV Pharmacology | Potassium-Channel Openers [cvpharmacology.com]

- 4. Actions of this compound, a novel ATP-sensitive K+ channel opener, on membrane currents in human detrusor myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A view of sur/KIR6.X, KATP channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sulphonylurea receptor 2B and Kir6.1 form a sulphonylurea-sensitive but ATP-insensitive K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CV Physiology | Vascular Smooth Muscle Contraction and Relaxation [cvphysiology.com]

- 8. cusabio.com [cusabio.com]

- 9. Mechanisms of Vascular Smooth Muscle Contraction and the Basis for Pharmacologic Treatment of Smooth Muscle Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Arterial tension measurement [bio-protocol.org]

- 11. Tension Measurement in Isolated Rat and Mouse Pulmonary Artery - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of ZD0947: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of ZD0947, a modulator of ATP-sensitive potassium (K-ATP) channels. The information is compiled from publicly available scientific literature and is intended to serve as a comprehensive resource for professionals in the field of drug discovery and development.

Introduction

This compound is a compound that has been identified as a modulator of ATP-sensitive potassium (K-ATP) channels, which are crucial in linking cellular metabolic states to membrane potential in a variety of tissues. These channels are heteromeric complexes composed of a pore-forming inwardly rectifying potassium channel subunit (Kir6.x) and a regulatory sulfonylurea receptor (SUR) subunit. Different combinations of Kir6.x and SUR subunits (SUR1, SUR2A, and SUR2B) result in K-ATP channels with distinct physiological roles and pharmacological properties. This compound has been primarily characterized as a potent activator of K-ATP channels containing the SUR2B subunit, which are predominantly found in vascular smooth muscle. This activity underlies its vasodilatory effects.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro activity of this compound on native tissues and cells, as well as on recombinant K-ATP channels.

Table 1: In Vitro Activity of this compound on Native Tissues and Cells

| Parameter | Tissue/Cell Type | Species | Value | Antagonist/Condition | Reference |

| K-i | Portal Vein | Mouse | 293 nM | Relaxation of spontaneous contractions | [1] |

| K-i | Detrusor Myocytes | Human | 4.0 µM | Inhibition of this compound-induced current by Gliclazide | [2] |

| Channel Conductance | Portal Vein Myocytes | Mouse | 35 pS | This compound-activated K+ channels | [1] |

Table 2: Activity of this compound on Recombinant K-ATP Channels Expressed in HEK293 Cells

| Channel Composition | Activity | Quantitative Data | Notes | Reference |

| SUR1 / Kir6.2 | Weak Activation / Partial Antagonism | Data not available | This compound reversibly suppresses diazoxide-elicited channel activity. | [3] |

| SUR2A / Kir6.2 | Weak Activation / Partial Antagonism | Data not available | This compound reversibly suppresses pinacidil-elicited channel activity. | [3] |

| SUR2B / Kir6.1 | Activation | Concentration-dependent | A relatively effective activator of smooth muscle-type K-ATP channels. | [3] |

| SUR2B / Kir6.2 | Activation | Concentration-dependent | A relatively effective activator of smooth muscle-type K-ATP channels. | [3] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

Vascular Smooth Muscle Relaxation Assay

This protocol is adapted from studies investigating the effects of this compound on vascular tone.[1]

Objective: To determine the potency of this compound in inducing relaxation of pre-contracted vascular smooth muscle.

Materials:

-

Isolated segments of mouse portal vein.

-

Organ bath system with temperature control and aeration.

-

Isometric force transducer.

-

Data acquisition system.

-

Krebs solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11).

-

This compound stock solution.

-

Contractile agent (e.g., norepinephrine, carbachol).

-

K-ATP channel blocker (e.g., glibenclamide).

Procedure:

-

Mount segments of the mouse portal vein in organ baths containing Krebs solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

Allow the tissue to equilibrate under a resting tension of approximately 1 g for at least 60 minutes.

-

Induce a stable contraction with a contractile agent (e.g., norepinephrine).

-

Once a stable plateau of contraction is reached, add this compound cumulatively to the organ bath to obtain a concentration-response curve.

-

Record the relaxation response as a percentage of the pre-induced contraction.

-

To confirm the involvement of K-ATP channels, pre-incubate the tissue with a K-ATP channel blocker like glibenclamide before adding this compound.

-

Calculate the Ki or IC50 value from the concentration-response curve.

Patch-Clamp Electrophysiology on Isolated Myocytes

This protocol is based on methods used to study the electrophysiological effects of this compound on single smooth muscle cells.[1][2]

Objective: To measure the effect of this compound on K-ATP channel currents in isolated smooth muscle cells.

Materials:

-

Freshly dispersed smooth muscle cells (e.g., from mouse portal vein or human detrusor).

-

Patch-clamp amplifier and data acquisition system.

-

Micromanipulator and microscope.

-

Borosilicate glass capillaries for pipette fabrication.

-

External solution (in mM): NaCl 135, KCl 5, CaCl2 2, MgCl2 1, HEPES 10, glucose 10 (pH adjusted to 7.4).

-

Pipette (internal) solution (in mM): KCl 140, MgCl2 1, EGTA 1, HEPES 10, ATP as required (e.g., 1 mM to study opener effects) (pH adjusted to 7.2).

-

This compound stock solution.

Procedure:

-

Prepare isolated myocytes using enzymatic digestion.

-

Place the cells in a recording chamber on the stage of an inverted microscope and perfuse with the external solution.

-

Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution.

-

Establish a gigaohm seal between the patch pipette and the cell membrane.

-

For whole-cell recordings, rupture the cell membrane under the pipette tip by applying gentle suction. Clamp the cell at a holding potential of -60 mV.

-

For cell-attached recordings, maintain the seal without rupturing the membrane.

-

Apply this compound to the cell via the perfusion system.

-

Record the resulting changes in membrane current or channel activity.

-

Analyze the data to determine parameters such as current amplitude and single-channel conductance.

Heterologous Expression of K-ATP Channels and Electrophysiological Recording in HEK293 Cells

This protocol describes the methodology for expressing specific K-ATP channel subunits in a cell line to study the selectivity of this compound.[3]

Objective: To assess the activity of this compound on specific combinations of Kir6.x and SURx subunits.

Materials:

-

HEK293 cells.

-

Cell culture reagents (DMEM, FBS, etc.).

-

Plasmids encoding the desired Kir6.x and SURx subunits.

-

Transfection reagent.

-

Patch-clamp setup as described in section 3.2.

Procedure:

-

Culture HEK293 cells in appropriate media.

-

Co-transfect the cells with plasmids encoding the desired Kir6.x and SURx subunits (e.g., Kir6.2 and SUR1, SUR2A, or SUR2B). A marker plasmid (e.g., encoding GFP) can be included to identify transfected cells.

-

Allow 24-48 hours for protein expression.

-

Perform patch-clamp recordings on the transfected cells as described in section 3.2.

-

Apply this compound and other relevant compounds (e.g., diazoxide (B193173) for SUR1, pinacidil (B1677893) for SUR2A) to characterize the pharmacological profile of the expressed channels and the selectivity of this compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key pathways and workflows relevant to the in vitro characterization of this compound.

References

- 1. KATP channel formation by the sulphonylurea receptors SUR1 with Kir6.2 subunits in rat dorsal vagal neurons in situ - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of four structurally diverse inhibitors of SUR2-containing KATP channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-Activity Relationships, Pharmacokinetics, and Pharmacodynamics of the Kir6.2/SUR1-Specific Channel Opener VU0071063 - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Cellular Activity and Cytotoxicity of AZD0947

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD0947 is a potassium channel opener that has been investigated for its potential therapeutic effects, particularly in the context of overactive bladder. This technical guide provides a comprehensive overview of the cellular activity and what is known about the cytotoxicity of Athis compound. The information is compiled from preclinical research, focusing on its mechanism of action, quantitative cellular effects, and the experimental protocols used to determine these activities.

Core Mechanism of Action: KATP Channel Activation

Athis compound exerts its primary cellular effect by activating ATP-sensitive potassium (KATP) channels. These channels are crucial in linking the metabolic state of a cell to its electrical excitability. KATP channels are hetero-octameric protein complexes composed of four pore-forming inwardly rectifying potassium channel (Kir6.x) subunits and four regulatory sulfonylurea receptor (SURx) subunits. The subunit composition of KATP channels varies across different tissues, leading to distinct pharmacological properties.

Athis compound demonstrates a degree of selectivity for KATP channel subtypes, with a preference for those containing the SUR2B subunit, which are prominently expressed in smooth muscle tissues, including the detrusor muscle of the urinary bladder.

Quantitative Cellular Activity of Athis compound

The cellular activity of Athis compound has been quantified through various in vitro assays, primarily focusing on its effects on ion channel function and smooth muscle contractility.

Table 1: Potency of Athis compound on Recombinant Human KATP Channel Subtypes

| KATP Channel Subtype | EC50 (µM) | Assay Type | Cell Line | Reference |

| Kir6.1/SUR2B | 0.04 µM | Thallium Flux Assay | HEK293 | [1] |

| Kir6.2/SUR1 | >10 µM | Thallium Flux Assay | HEK293 | [1] |

| Kir6.2/SUR2A | 2.5 µM | Thallium Flux Assay | HEK293 | [1] |

Table 2: Effect of Athis compound on Human Detrusor Smooth Muscle

| Experimental Condition | Athis compound Concentration | Observed Effect | Reference |

| Carbachol (1 µM)-induced contraction | ≥ 0.1 µM | Concentration-dependent relaxation | [2] |

| Whole-cell patch clamp (holding potential -60 mV) | ≥ 1 µM | Concentration-dependent inward K+ current | [2] |

Signaling Pathway and Experimental Workflow

The activation of KATP channels by Athis compound in detrusor smooth muscle cells initiates a signaling cascade that leads to muscle relaxation. The experimental workflows to determine these effects typically involve electrophysiological and pharmacological techniques.

References

Early ADME and Toxicity Profile of ZD0947: An Overview

Despite a comprehensive search of publicly available scientific literature and databases, detailed information regarding the early Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profile of the investigational compound ZD0947 is not available.

This compound has been identified as a sulphonylurea receptor modulator and an ATP-sensitive potassium (K-ATP) channel opener. Its primary area of clinical investigation appears to have been for the treatment of overactive bladder. Preclinical studies in animal models, such as rats with detrusor hyperreflexia, have suggested some efficacy in this area.

However, the outcomes of a Phase II clinical trial for overactive bladder were reportedly disappointing, which may have contributed to the limited amount of publicly accessible data on its broader preclinical profile.

Typically, an early ADME and toxicity assessment for a drug candidate like this compound would involve a series of in vitro and in vivo studies to characterize its pharmacokinetic and safety properties. The lack of available data prevents the creation of the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, and visualizations of relevant biological pathways.

General Principles of Early ADME & Toxicity Profiling

For the benefit of researchers, scientists, and drug development professionals, the following sections outline the standard experimental approaches and conceptual frameworks that would be applied to a compound like this compound during early development.

Experimental Protocols

A standard battery of early ADME and toxicity assays would be conducted to assess the viability of a drug candidate. The methodologies for these key experiments are outlined below.

Table 1: Standard In Vitro Early ADME Assays

| Parameter Assessed | Experimental Protocol |

| Solubility | Method: Kinetic or thermodynamic solubility assays. A concentrated stock solution of the compound in DMSO is added to an aqueous buffer at various pH values (e.g., 4.0, 7.4, 9.0). After an incubation period, the concentration of the dissolved compound is measured by LC-MS/MS or UV spectroscopy. |

| Permeability | Method: Caco-2 cell permeability assay. Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, are grown on a semi-permeable membrane. The compound is added to either the apical (A) or basolateral (B) side, and its appearance on the opposite side is measured over time by LC-MS/MS to determine the apparent permeability coefficient (Papp). |

| Metabolic Stability | Method: Liver microsomal stability assay. The compound is incubated with liver microsomes (from human and other species) and NADPH (a cofactor for cytochrome P450 enzymes). The disappearance of the parent compound over time is monitored by LC-MS/MS to determine the intrinsic clearance (CLint) and in vitro half-life (t1/2). |

| Plasma Protein Binding | Method: Equilibrium dialysis or ultrafiltration. The compound is incubated with plasma, and the free (unbound) concentration is separated from the protein-bound fraction using a semi-permeable membrane or a centrifugal device. The concentration in both fractions is measured to determine the percentage of protein binding. |

| CYP450 Inhibition | Method: Cytochrome P450 inhibition assay. The compound is co-incubated with specific CYP450 isozymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) and their respective probe substrates. The inhibition of the formation of the probe substrate's metabolite is measured to determine the IC50 value. |

Table 2: Standard In Vitro Early Toxicity Assays

| Parameter Assessed | Experimental Protocol |

| Cytotoxicity | Method: Cell viability assays (e.g., MTT, MTS, or CellTiter-Glo®). A relevant cell line (e.g., HepG2 for liver toxicity) is exposed to increasing concentrations of the compound. Cell viability is measured by assessing metabolic activity or ATP content, and an IC50 value is determined. |

| hERG Inhibition | Method: Patch-clamp electrophysiology or high-throughput ion channel screening assays. The effect of the compound on the human Ether-à-go-go-Related Gene (hERG) potassium channel current is measured to assess the risk of cardiac QT prolongation. The concentration that causes 50% inhibition (IC50) is determined. |

| Genotoxicity | Method: Ames test (bacterial reverse mutation assay). Different strains of Salmonella typhimurium and Escherichia coli with specific mutations are exposed to the compound with and without metabolic activation (S9 fraction). The number of revertant colonies is counted to assess the mutagenic potential. |

Visualization of Key Processes

To illustrate the typical workflows and biological pathways relevant to the early AD-ME and toxicity profiling of a compound, the following diagrams are provided.

Technical Whitepaper: ZD0947, a Modulator of ATP-Sensitive Potassium Channels for Research in Vasorelaxation

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed technical overview of ZD0947, a modulator of the sulphonylurea receptor (SUR), a key subunit of the ATP-sensitive potassium (K-ATP) channel. This compound has been identified as a potent activator of these channels, leading to significant vascular relaxation. This whitepaper consolidates the available quantitative data, outlines detailed experimental protocols for its characterization, and visualizes its mechanism of action and experimental workflows. The primary focus is on its application in research related to vascular smooth muscle physiology and pathophysiology, such as in studies of hypertension or vasospastic disorders.

Introduction to this compound

This compound is a research compound that acts as a modulator of the sulphonylurea receptor (SUR), an essential regulatory subunit of ATP-sensitive potassium (K-ATP) channels.[1] These channels are crucial in linking cellular metabolism to electrical activity in various tissues, including vascular smooth muscle. By activating K-ATP channels, this compound facilitates potassium ion efflux, leading to hyperpolarization of the cell membrane. This hyperpolarization, in turn, inhibits the influx of calcium ions through voltage-gated calcium channels, resulting in the relaxation of vascular smooth muscle and subsequent vasodilation.[1] The pharmacological profile of this compound suggests its potential as a tool for investigating physiological processes regulated by K-ATP channels, particularly those involved in the control of vascular tone.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by targeting the SUR2B subunit of the K-ATP channel in vascular smooth muscle.[1] The activation of this channel leads to a cascade of events culminating in vasorelaxation.

Caption: Signaling pathway of this compound in vascular smooth muscle cells.

Quantitative Data

The following table summarizes the key quantitative parameters associated with the activity of this compound from published research.[1]

| Parameter | Value | Cell/Tissue Type | Experimental Condition |

| Ki | 293 nM | Mouse Portal Vein | Inhibition of spontaneous contractions |

| Concentration for K-ATP current | 30-100 µM | Mouse Portal Vein Myocytes | Whole-cell patch-clamp at -60mV |

| Unitary Conductance | 35 pS | HEK293 cells expressing Kir6.1/SUR2B | Cell-attached patch-clamp with 100 µM this compound |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections describe the key experimental protocols used to characterize this compound.

Vascular Contraction Assay

This protocol is used to assess the effect of this compound on the contractility of vascular smooth muscle.

References

In-depth Technical Guide: In Vivo Pharmacokinetics of ZD0947

A comprehensive review of publicly available data reveals a significant scarcity of in vivo pharmacokinetic studies for the compound ZD0947. While the query aimed to generate a detailed technical guide on the absorption, distribution, metabolism, and excretion (ADME) of this compound in living organisms, extensive searches have not yielded the quantitative data necessary for such a report.

The available scientific literature primarily identifies this compound as a modulator of the sulphonylurea receptor (SUR), with specific activity on the SUR2B subunit of ATP-sensitive potassium (K-ATP) channels. The majority of the research accessible in the public domain focuses on its in vitro pharmacological effects, particularly its mechanism of action in vascular smooth muscle.

Mechanism of Action

This compound has been characterized as a SUR2B modulator that activates K-ATP channels in vascular smooth muscle. This action leads to the relaxation of the muscle tissue. The compound's effect is concentration-dependent, with a reported inhibitory constant (Ki) of 293 nM for reducing spontaneous contractions in the mouse portal vein.[1] Notably, the relaxation induced by this compound can be antagonized by the non-selective K-ATP channel blocker glibenclamide.[1]

In Vivo Pharmacokinetic Data: A Knowledge Gap

Despite the characterization of its mechanism of action, there is no publicly available data on the in vivo pharmacokinetics of this compound. Key parameters essential for a comprehensive understanding of a drug's behavior in a biological system, such as:

-

Maximum Plasma Concentration (Cmax)

-

Time to Reach Maximum Plasma Concentration (Tmax)

-

Area Under the Curve (AUC)

-

Elimination Half-life (t½)

-

Volume of Distribution (Vd)

-

Clearance (CL)

could not be retrieved from the scientific literature. Consequently, it is not possible to construct data tables summarizing these quantitative parameters.

Experimental Protocols

The absence of published in vivo pharmacokinetic studies for this compound means that there are no detailed experimental protocols to report. A standard in vivo pharmacokinetic study would typically involve the following steps:

References

a-a ZD0947 safety and tolerability in early research

Technical Whitepaper: Preclinical Profile of ZD0947

Disclaimer: No information was found for a compound named "a-a this compound." All subsequent data pertains to This compound . Furthermore, no clinical or preclinical safety and tolerability data, such as toxicology reports or adverse event profiles from clinical trials, were identified in the available literature. This document summarizes the preclinical pharmacology of this compound based on early research studies.

Introduction

This compound is a novel and potent ATP-sensitive potassium (K-ATP) channel opener. Early preclinical research has focused on its mechanism of action and its effects on smooth muscle tissues. It demonstrates selectivity for K-ATP channels containing the SUR2B subunit, which are predominantly found in vascular smooth muscle. This selectivity suggests a potential therapeutic application in conditions requiring vasodilation. This whitepaper details the experimental protocols from key preclinical studies and summarizes the available quantitative data on the pharmacological effects of this compound.

Mechanism of Action

This compound exerts its pharmacological effect by activating ATP-sensitive potassium (K-ATP) channels. These channels are composed of a pore-forming inwardly rectifying potassium channel subunit (Kir6.x) and a regulatory sulfonylurea receptor (SUR) subunit. This compound shows a preference for K-ATP channels containing the SUR2B subunit, which are typically associated with smooth muscle cells.[1]

The activation of these channels leads to an efflux of potassium ions from the cell, causing hyperpolarization of the cell membrane. In smooth muscle cells, this hyperpolarization closes voltage-gated calcium channels, reducing the intracellular calcium concentration and leading to muscle relaxation and vasodilation.[1]

Signaling Pathway of this compound

Quantitative Preclinical Data

The following tables summarize the quantitative data from preclinical studies on this compound.

Table 1: Effects of this compound on K-ATP Channel Subtypes [1]

| Cell Line | Channel Subtype | This compound Concentration | Observed Effect |

| HEK 293 | SUR1/Kir6.2 | Not specified | Weak activation |

| HEK 293 | SUR2A/Kir6.2 | Not specified | Weak activation |

| HEK 293 | SUR2B/Kir6.1 | Concentration-dependent | Activation |

| HEK 293 | SUR2B/Kir6.2 | 100 µM | Concentration-dependent activation |

Table 2: Electrophysiological and Functional Effects of this compound [1][2]

| Preparation | Method | This compound Concentration | Effect |

| Human detrusor myocytes | Whole-cell patch clamp | ≥ 1 µM | Concentration-dependent inward K+ current |

| Human detrusor strips | Tension measurement | ≥ 0.1 µM | Concentration-dependent relaxation of carbachol-induced contraction |

| Mouse portal vein myocytes | Whole-cell patch clamp | 30 µM or 100 µM | Elicited inward glibenclamide-sensitive currents |

| Mouse portal vein myocytes | Cell-attached patch clamp | 100 µM | Activated glibenclamide-sensitive K+ channels |

Experimental Protocols

Cell Culture and Transfection

-

Cell Line: Human embryonic kidney (HEK) 293 cells were used for heterologous expression of K-ATP channel subunits.[1]

-

Transfection: Cells were co-transfected with cDNAs encoding for different Kir6.x and SUR.x subunits to reconstitute various K-ATP channel subtypes.[1]

Electrophysiology (Patch-Clamp)

-

Objective: To measure the activity of K-ATP channels in the presence of this compound.

-

Configurations:

-

Procedure:

-

A glass micropipette filled with an electrolyte solution is brought into contact with the cell membrane.

-

A gigaohm seal is formed between the pipette tip and the membrane.

-

For whole-cell recordings, the membrane patch is ruptured to allow electrical access to the cell interior.

-

The membrane potential is clamped at a specific voltage (e.g., -60 mV), and the resulting currents are recorded.[1][2]

-

This compound and other compounds are applied to the cell to observe their effects on the recorded currents.

-

Experimental Workflow: Patch-Clamp Analysis

Tissue Preparation and Tension Measurement

-

Objective: To measure the effect of this compound on the contractility of smooth muscle tissue.

-

Tissues: Human urinary bladder (detrusor) strips and mouse portal vein were used.[1][2]

-

Procedure:

-

Tissue strips are mounted in an organ bath containing a physiological salt solution.

-

The tissue is contracted with an agonist (e.g., carbachol).[2]

-

Once a stable contraction is achieved, this compound is added to the bath in a cumulative, concentration-dependent manner.

-

Changes in isometric tension are recorded to quantify the degree of relaxation.

-

Conclusion

The available early research on this compound indicates that it is a potent and selective opener of K-ATP channels containing the SUR2B subunit. Preclinical pharmacological studies have demonstrated its ability to induce smooth muscle relaxation in a concentration-dependent manner. However, there is a significant lack of data regarding its safety and tolerability. No information on adverse effects, dose-limiting toxicities, or pharmacokinetic profiles from either preclinical toxicology studies or human clinical trials has been found. Therefore, while the mechanism of action and preclinical efficacy are partially characterized, the safety profile of this compound remains unknown. Further investigation, including comprehensive preclinical safety pharmacology and toxicology studies, is essential before any clinical development can be considered.

References

a-a Structural biology of ZD0947 binding

An in-depth analysis of the structural biology of ZD0947 and its binding mechanisms requires more specific information that is not publicly available under the identifier "this compound." To provide a comprehensive technical guide as requested, details regarding the molecular target of this compound and its chemical structure are necessary.

Without this crucial information, a detailed summary of quantitative data, experimental protocols, and signaling pathways is not possible. Scientific literature is indexed by specific protein targets, compound structures, and registered names. "this compound" does not yield specific results in broad scientific databases.

For a thorough investigation into the structural biology of this compound, the following information is required:

-

The protein target of this compound: (e.g., a specific enzyme, receptor, or protein-protein interaction).

-

Alternative names or identifiers for this compound: (e.g., IUPAC name, CAS number, or other development codes).

-

Any published articles or patents that describe the discovery or mechanism of action of this compound.

Once this information is provided, a detailed technical guide can be developed, including:

Quantitative Data on this compound Binding

A table summarizing key binding affinity and kinetic data would be constructed. This would likely include:

| Parameter | Value | Method | Reference |

| Ki | (nM) | (e.g., Isothermal Titration Calorimetry) | (Citation) |

| IC50 | (nM) | (e.g., Enzyme-Linked Immunosorbent Assay) | (Citation) |

| Kd | (nM) | (e.g., Surface Plasmon Resonance) | (Citation) |

| kon | (M⁻¹s⁻¹) | (e.g., Surface Plasmon Resonance) | (Citation) |

| koff | (s⁻¹) | (e.g., Surface Plasmon Resonance) | (Citation) |

Experimental Protocols

Detailed methodologies for key experiments would be provided.

Protein Expression and Purification

A standardized protocol for obtaining the target protein would be outlined, including expression systems (e.g., E. coli, insect, or mammalian cells), purification techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography), and quality control measures.

Structural Biology Methods

Detailed procedures for X-ray crystallography or cryo-electron microscopy (cryo-EM) would be described.

Caption: Workflow for X-ray crystallography.

Caption: Workflow for cryo-electron microscopy.

Biophysical Binding Assays

Protocols for assays such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) would be detailed to provide quantitative binding kinetics and thermodynamics.

Signaling Pathways and Logical Relationships

Diagrams illustrating the mechanism of action of this compound would be generated.

Hypothetical this compound Mechanism of Action

This diagram would show how this compound interacts with its target and modulates a downstream signaling pathway.

Caption: Hypothetical signaling pathway.

Researchers, scientists, and drug development professionals are encouraged to provide the necessary specifics about this compound to enable the creation of a detailed and accurate technical guide.

Methodological & Application

Application Notes and Protocols for ZD0947 in [Cell Line]

Note to Researchers, Scientists, and Drug Development Professionals:

Extensive searches for the experimental compound "ZD0947" have not yielded specific information regarding its experimental protocols, mechanism of action, or quantitative data in any cell line. It is possible that "this compound" may be an internal compound designation not yet publicly disclosed, a less common investigational drug, or a potential typographical error.

The information provided below is based on general methodologies for similar classes of anti-cancer compounds, such as tyrosine kinase inhibitors, and should be adapted and optimized based on the specific characteristics of this compound and the chosen cell line, once that information becomes available. One such example is ZD-1839 (Iressa), an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor.[1]

General Experimental Protocols

Should this compound be an anti-proliferative or cytotoxic agent, the following standard assays would be essential to characterize its activity.

Cell Viability and Cytotoxicity Assays

To determine the effect of this compound on cell viability, colorimetric or fluorescence-based assays are commonly employed. These assays measure metabolic activity or membrane integrity.[2][3]

MTT Assay Protocol (Colorimetric)

The MTT assay is a widely used method to assess cell viability by measuring the metabolic activity of living cells.[2]

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle-only control.

-

Incubation: Incubate the plate for a duration relevant to the expected mechanism of action (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value, the concentration at which 50% of cell growth is inhibited, can be determined from a dose-response curve.[2]

Calcein AM/Ethidium Homodimer-1 (EthD-1) Assay (Fluorometric)

This method allows for the simultaneous visualization of live and dead cells.

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

-

Staining: Add a solution containing both Calcein AM and EthD-1 to each well. Calcein AM stains viable cells green, while EthD-1 stains the nuclei of dead cells red.[3]

-

Incubation: Incubate for a short period as per the manufacturer's instructions.

-

Fluorescence Measurement: Read the fluorescence at the appropriate excitation/emission wavelengths for each dye using a fluorescence microplate reader or visualize under a fluorescence microscope.

Apoptosis Assays

To investigate if this compound induces programmed cell death, or apoptosis, the Annexin V assay is a standard method.[4][5]

Annexin V/Propidium Iodide (PI) Staining Protocol

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4][6]

-

Cell Culture and Treatment: Culture cells and treat with this compound for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use gentle trypsinization.[7]

-

Washing: Wash the cells with cold PBS.[4]

-

Resuspension: Resuspend the cells in 1X Binding Buffer.[4][6]

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[4][7]

-

Incubation: Incubate at room temperature in the dark for 15 minutes.[5]

-

Analysis: Analyze the cells by flow cytometry.[4]

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Data Presentation

Quantitative data from the aforementioned experiments should be summarized in clear and structured tables for easy comparison.

Table 1: Cell Viability (IC50 Values) of this compound in [Cell Line]

| Cell Line | Treatment Duration (hours) | IC50 (µM) |

| [Cell Line Name] | 24 | Data Not Available |

| 48 | Data Not Available | |

| 72 | Data Not Available |

Table 2: Apoptosis Induction by this compound in [Cell Line]

| Treatment | Concentration (µM) | % Early Apoptosis | % Late Apoptosis/Necrosis | % Viable Cells |

| Vehicle Control | - | Data Not Available | Data Not Available | Data Not Available |

| This compound | [Concentration 1] | Data Not Available | Data Not Available | Data Not Available |

| [Concentration 2] | Data Not Available | Data Not Available | Data Not Available |

Signaling Pathways and Experimental Workflows

Visualizing the potential signaling pathways affected by this compound and the experimental workflows can aid in understanding its mechanism of action. As no specific pathway information for this compound is available, a generalized workflow for drug screening is presented.

Caption: A generalized experimental workflow for screening and characterizing a novel anti-cancer compound.

Should this compound be found to target a specific signaling pathway, such as the EGFR pathway, a diagram illustrating this would be highly beneficial. For instance, inhibition of a receptor tyrosine kinase would block downstream signaling cascades involved in cell proliferation and survival.

Further Research and Clarification Needed:

To provide a detailed and accurate application note for this compound, the following information is required:

-

Confirmation of the compound's identity.

-

The specific cell line(s) of interest.

-

Any existing data on its biological activity and mechanism of action.

Without this crucial information, the provided protocols and diagrams remain general and hypothetical. Researchers are strongly encouraged to perform literature searches with the correct compound name and consult internal documentation for specific experimental details.

References

- 1. Antitumor effect and potentiation of cytotoxic drugs activity in human cancer cells by ZD-1839 (Iressa), an epidermal growth factor receptor-selective tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cell Viability and Proliferation with Colorimetric Readouts [moleculardevices.com]

- 3. Cell Viability and Cytotoxicity Assay [cellbiolabs.com]

- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Apoptosis Protocols | USF Health [health.usf.edu]

- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

- 7. docs.abcam.com [docs.abcam.com]

Application Notes and Protocols: Characterization of ZD0947

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZD0947 is a modulator of the sulphonylurea receptor (SUR), a regulatory subunit of ATP-sensitive potassium (K-ATP) channels.[1] Current research demonstrates its activity in causing vascular relaxation through the activation of these channels, with evidence suggesting that SUR2B may be the primary functional subunit in mouse portal vein K-ATP channels.[1] It is important to note that this compound is not documented as a kinase inhibitor; its mechanism of action is centered on ion channels.

This document provides an overview of this compound's known mechanism of action and detailed protocols for assays relevant to its biological target. Additionally, a general protocol for a kinase inhibitor assay is included for informational purposes, as the user's query indicated an interest in this application.

Mechanism of Action of this compound

This compound functions by modulating the activity of K-ATP channels. These channels are composed of a pore-forming inward-rectifier potassium channel (Kir6.x) subunit and a regulatory sulphonylurea receptor (SUR) subunit. In vascular smooth muscle, the activation of K-ATP channels by this compound leads to potassium ion efflux, hyperpolarization of the cell membrane, and subsequent relaxation of the muscle tissue.[1]

The signaling pathway for this compound-mediated vascular relaxation can be visualized as follows:

Caption: Mechanism of this compound in vascular smooth muscle.

Assays for Characterizing this compound Activity

The following are protocols for assays relevant to the characterization of this compound's effects on K-ATP channels.

Vascular Tension Assay

This assay measures the effect of this compound on the contractility of isolated vascular tissue.

Experimental Protocol:

-

Tissue Preparation: Isolate mouse portal veins and cut them into helical strips.

-

Mounting: Mount the strips in an organ bath containing Krebs solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

Equilibration: Allow the tissues to equilibrate for 60-90 minutes under a resting tension of 5 mN.

-

Compound Addition: Add this compound in a cumulative concentration-dependent manner.

-

Data Recording: Record changes in isometric tension using a force-displacement transducer.

-

Antagonist Studies: To confirm the involvement of K-ATP channels, pre-incubate tissues with a K-ATP channel blocker like glibenclamide before adding this compound.

Data Presentation:

| Compound | Concentration | Effect on Spontaneous Contractions | Ki (nM) |

| This compound | 0.1 - 10 µM | Concentration-dependent reduction | 293 |

| Glibenclamide | 300 nM | Antagonized the effect of 3 µM this compound | - |

Data derived from studies on mouse portal vein.[1]

Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in single cells.

Experimental Protocol:

-

Cell Preparation: Isolate single smooth muscle cells from the mouse portal vein.

-

Configuration: Use the whole-cell or cell-attached patch-clamp configuration.

-

Recording: Hold the cell membrane potential at -60 mV.

-

Compound Application: Perfuse the cells with a solution containing this compound.

-

Current Measurement: Record the resulting glibenclamide-sensitive inward currents, which represent K-ATP channel activity.

Data Presentation:

| Configuration | This compound Concentration | Observed Effect |

| Whole-cell | 100 µM | Elicited inward glibenclamide-sensitive K+ currents |

| Cell-attached | 100 µM | Activated glibenclamide-sensitive K+ channels |

Data from freshly dispersed mouse portal vein myocytes.[1]

General Kinase Inhibitor Assay Protocol (For Informational Purposes)

While this compound is not a known kinase inhibitor, the following provides a general framework for a biochemical kinase assay to screen for potential inhibitors. This protocol is not specific to this compound.

Principle:

A kinase assay measures the enzymatic activity of a kinase, which is the transfer of a phosphate (B84403) group from ATP to a substrate. An inhibitor will reduce this activity.

Experimental Workflow:

Caption: General workflow for a biochemical kinase inhibitor assay.

Experimental Protocol:

-

Reagent Preparation:

-

Prepare a 2X kinase solution in kinase assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO).

-

Prepare a 2X substrate/ATP solution in kinase assay buffer. The ATP concentration should be at or near the Km for the specific kinase.

-

Prepare a serial dilution of the test compound in DMSO, then dilute in kinase assay buffer.

-

-

Assay Plate Setup:

-

Add 5 µL of the test compound dilution to the wells of a microplate.

-

Add 5 µL of the 2X kinase solution to each well.

-

Incubate for 10 minutes at room temperature to allow for inhibitor binding.

-

-

Kinase Reaction:

-

Initiate the reaction by adding 10 µL of the 2X substrate/ATP solution to each well.

-

Incubate for a predetermined time (e.g., 30-60 minutes) at 30°C.

-

-

Detection:

-

Stop the reaction by adding a detection reagent (e.g., ADP-Glo™, LanthaScreen™, or a phosphospecific antibody-based detection system).

-

Follow the manufacturer's instructions for the chosen detection method to measure the extent of substrate phosphorylation.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Data Presentation (Hypothetical for a Kinase Inhibitor):

| Compound | Target Kinase | IC50 (nM) |

| Inhibitor X | Kinase A | 50 |

| Inhibitor Y | Kinase A | 200 |

| Inhibitor Z | Kinase B | 150 |

Conclusion

The available scientific literature identifies this compound as a modulator of ATP-sensitive potassium channels, and its effects are best characterized using assays such as vascular tensiometry and patch-clamp electrophysiology. There is currently no evidence to suggest that this compound functions as a kinase inhibitor. The provided general kinase assay protocol serves as a guide for screening compounds for kinase inhibitory activity but is not directly applicable to the known biological function of this compound. Researchers interested in the effects of this compound should focus on experimental systems involving K-ATP channels.

References

a-a ZD0947 dosage for in vivo mouse studies

Caution: The compound "a-a ZD0947" appears to be a typographical error. Based on available scientific literature, the correct designation is likely Athis compound or This compound , which are synonyms for the same molecule. This compound was developed by AstraZeneca and investigated for the treatment of overactive bladder; however, its development was discontinued.[1] This document summarizes the publicly available information on this compound, with a focus on its mechanism of action.

Note: There is no publicly available data on the in vivo dosage of this compound in mouse studies. The information provided below is based on in vitro studies.

Mechanism of Action

This compound is a potassium channel opener.[1] Specifically, it functions as an activator of ATP-sensitive potassium (KATP) channels in smooth muscle cells.[2][3] The activation of these channels leads to potassium ion efflux, which hyperpolarizes the cell membrane. This hyperpolarization, in turn, inhibits the influx of calcium ions through voltage-gated calcium channels, leading to the relaxation of smooth muscle tissue.[2][3]

Signaling Pathway

Caption: Mechanism of this compound action in smooth muscle cells.

In Vitro Experimental Data

The following table summarizes the concentrations of this compound used in an in vitro study on freshly dispersed mouse portal vein myocytes.

| Parameter | Concentration | Effect |

| Inhibition of spontaneous contractions (Ki) | 293 nM | Reversibly reduced spontaneous contractions in mouse portal vein.[3] |

| Elicitation of KATP currents | 30 µM - 100 µM | Elicited inward glibenclamide-sensitive KATP currents.[3] |

| Activation of K+ channels | 100 µM | Activated glibenclamide-sensitive K+ channels in cell-attached mode.[3] |

Experimental Protocols

Note: No specific in vivo protocols for this compound administration in mice are available in the published literature. The following is a general, hypothetical protocol for in vivo studies of a research compound in mice. Researchers must develop a specific protocol based on the physicochemical properties of this compound and institutional guidelines.

Hypothetical In Vivo Study Workflow

Caption: A generalized workflow for in vivo compound testing in mice.

1. Compound Formulation (Vehicle Selection)

-

The choice of vehicle is critical and depends on the solubility and stability of this compound. Common vehicles for in vivo mouse studies include:

-

Saline (0.9% NaCl)

-

Phosphate-buffered saline (PBS)

-

Dimethyl sulfoxide (B87167) (DMSO) followed by dilution in saline or corn oil (Note: DMSO concentration should be kept low, typically <10%, to avoid toxicity).

-

Carboxymethylcellulose (CMC) for oral administration.

-

2. Animal Handling and Acclimatization

-

All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

-

Mice should be allowed to acclimatize to the facility for at least one week prior to the start of the experiment.

3. Administration Route and Schedule

-

The route of administration (e.g., intraperitoneal (i.p.), oral (p.o.), intravenous (i.v.), subcutaneous (s.c.)) and the dosing schedule (e.g., once daily, twice daily) would need to be determined through pharmacokinetic and tolerability studies, which are not publicly available for this compound.

4. Monitoring

-

Mice should be monitored regularly for any signs of toxicity, including changes in weight, behavior, and overall health.

5. Endpoint and Tissue Collection

-

The study endpoint will be determined by the experimental question.

-

At the endpoint, mice are euthanized, and tissues and/or blood are collected for analysis.

Disclaimer: The information provided is for research purposes only and is based on limited publicly available data. The absence of in vivo data for this compound necessitates careful dose-finding and toxicity studies before any in vivo experiments are conducted.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. ZD-0947 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. This compound, a sulphonylurea receptor modulator, detects functional sulphonylurea receptor subunits in murine vascular smooth muscle ATP-sensitive K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Solubility and Stability of a-a ZD0947 in DMSO

For Researchers, Scientists, and Drug Development Professionals

Abstract